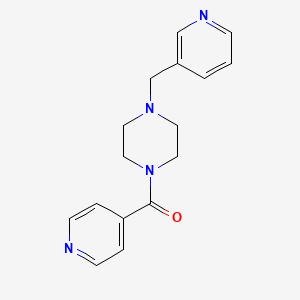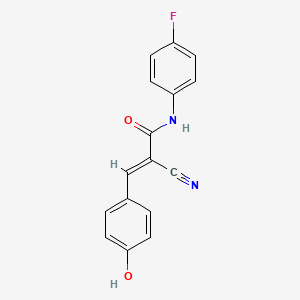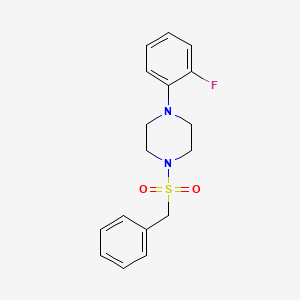![molecular formula C12H13ClN2O2S B5719131 1-[(4-chloro-2-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5719131.png)
1-[(4-chloro-2-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-chloro-2-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole, commonly known as sulcotrione, is a herbicide that is widely used in the agricultural industry to control the growth of weeds. Sulcotrione belongs to the family of pyrazolone compounds that are known for their broad-spectrum herbicidal activity.
Mechanism of Action
Sulcotrione acts by inhibiting the activity of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is involved in the biosynthesis of plastoquinone, an essential component of the photosynthetic electron transport chain in plants. Inhibition of HPPD leads to the accumulation of toxic intermediates, which ultimately results in the death of the plant.
Biochemical and Physiological Effects:
Sulcotrione has been shown to have a low toxicity profile and does not cause any significant adverse effects on human health. However, studies have reported that sulcotrione can cause oxidative stress and DNA damage in plants, which may have implications for the environment.
Advantages and Limitations for Lab Experiments
Sulcotrione is widely used in laboratory experiments as a tool for studying the biosynthesis of plastoquinone and the mechanism of action of HPPD inhibitors. One of the advantages of using sulcotrione is its high potency and specificity for HPPD, which allows for the selective inhibition of this enzyme. However, one of the limitations of using sulcotrione is its low solubility in water, which can make it difficult to prepare solutions of the compound for use in experiments.
Future Directions
There are several areas of future research that could be explored with regards to sulcotrione. One area of interest is the development of new HPPD inhibitors based on the structure of sulcotrione. Another area of interest is the exploration of the anti-inflammatory, anti-tumor, and anti-microbial properties of sulcotrione for the development of new drugs. Finally, the potential environmental impact of sulcotrione on non-target organisms and ecosystems should be further investigated.
Synthesis Methods
Sulcotrione can be synthesized using a multi-step process that involves the reaction of 4-chloro-2-methylphenylsulfonyl chloride with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid in the presence of a base. The resulting product is then purified using column chromatography to obtain pure sulcotrione.
Scientific Research Applications
Sulcotrione has been extensively studied for its herbicidal activity and has been found to be effective against a wide range of weeds. In addition to its herbicidal activity, sulcotrione has also been studied for its potential as a lead compound for the development of new drugs. Several studies have reported the anti-inflammatory, anti-tumor, and anti-microbial properties of sulcotrione.
properties
IUPAC Name |
1-(4-chloro-2-methylphenyl)sulfonyl-3,5-dimethylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2S/c1-8-6-11(13)4-5-12(8)18(16,17)15-10(3)7-9(2)14-15/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBSWBGXUIHJKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1S(=O)(=O)C2=C(C=C(C=C2)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2-methylphenyl)sulfonyl-3,5-dimethylpyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-chloro-6-nitrobenzyl)thio]-4,6(1H,5H)-pyrimidinedione](/img/structure/B5719060.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N,4-dimethylbenzamide](/img/structure/B5719064.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5719066.png)

![N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5719078.png)

![1-[(2-methoxy-1-naphthyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B5719094.png)

![2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-(tert-butyl)acetamide](/img/structure/B5719110.png)
![6-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5719119.png)
![N-(3-chloro-2-methylphenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5719128.png)

